molecular formula C11H11NO4 B2503612 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid CAS No. 842974-74-7

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid

Cat. No.: B2503612
CAS No.: 842974-74-7
M. Wt: 221.212
InChI Key: MENMEWDWZRFWGN-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a furan ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

    Cyclization: The furan ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, isoxazole derivatives can act as acetyl-lysine mimetics, binding to bromodomains and affecting gene transcription . This interaction can lead to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives such as:

The uniqueness of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid lies in its combined isoxazole and furan structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-9(7(2)16-12-6)5-8-3-4-10(15-8)11(13)14/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENMEWDWZRFWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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